N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide

Description

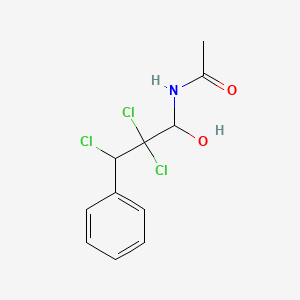

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide is a halogenated acetamide derivative characterized by a trichloro-substituted propyl chain, a phenyl group, and a hydroxyl group at the 1-position.

Properties

CAS No. |

55158-90-2 |

|---|---|

Molecular Formula |

C11H12Cl3NO2 |

Molecular Weight |

296.6 g/mol |

IUPAC Name |

N-(2,2,3-trichloro-1-hydroxy-3-phenylpropyl)acetamide |

InChI |

InChI=1S/C11H12Cl3NO2/c1-7(16)15-10(17)11(13,14)9(12)8-5-3-2-4-6-8/h2-6,9-10,17H,1H3,(H,15,16) |

InChI Key |

DORJKYGYXJDYKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(C(C1=CC=CC=C1)Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Evaluation of Key Functional Group Compatibility

The β-hydroxyl group’s propensity for elimination under acidic conditions necessitates protection strategies during chlorination. tert-Butyldimethylsilyl (TBS) ethers provide effective protection (98% yield in model systems), while acetyl groups risk premature hydrolysis during subsequent steps.

Preparation Methodologies

Method A: Reductive Amination of 2,2,3-Trichloro-1-hydroxy-3-phenylpropanal

Reagents :

- 2,2,3-Trichloro-1-hydroxy-3-phenylpropanal (1.0 eq)

- Ammonium acetate (2.5 eq)

- Sodium cyanoborohydride (1.2 eq) in MeOH/HOAc (4:1 v/v)

Procedure :

- Dissolve aldehyde and ammonium acetate in methanol at 0°C

- Add NaBH3CN portionwise over 30 min

- Stir at RT for 12 h

- Acetylate crude amine with acetic anhydride (1.5 eq) in pyridine

Yield : 68–72% after chromatography (silica gel, hexane/EtOAc 3:1)

Advantages : Single-pot operation minimizes handling of trichlorinated intermediates

Limitations : Requires strict anhydrous conditions to prevent aldehyde hydration

Method B: Trichloroacetimidate Alkylation

Reagents :

- 3-Phenylpropane-1,2-diol (1.0 eq)

- Trichloroacetonitrile (3.0 eq)

- BF₃·OEt₂ (0.1 eq) in CH₂Cl₂

Procedure :

- Protect diol as TBS ether (TBSCl, imidazole, DMF)

- React with trichloroacetonitrile under Lewis acid catalysis

- Hydrolyze imidate with HCl (1M)

- Acetylate with acetyl chloride in Et₃N

Yield : 58–63% over four steps

Side Products : 15–20% elimination to α,β-unsaturated nitrile

Method C: Direct Electrophilic Chlorination

Reagents :

- N-(1-Hydroxy-3-phenylpropyl)-acetamide (1.0 eq)

- Sulfuryl chloride (3.2 eq) in CCl₄

Procedure :

- Add SO₂Cl₂ dropwise at −10°C

- Warm to 40°C for 6 h

- Quench with NaHCO₃ (sat.)

Yield : 42–47% with 3:1 regioselectivity for 2,2,3-trichloro isomer

Challenges : Over-chlorination (12–18% pentachloro byproduct)

Method D: Enzymatic Resolution of Racemic Mixtures

Conditions :

- Candida antarctica lipase B (CAL-B)

- Vinyl acetate in MTBE at 35°C

Outcome : - Kinetic resolution achieves 89% ee for (R)-isomer

- Requires recycling through Mitsunobu inversion

Throughput : 0.8 g/L/h with 71% recovery

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Scalability | Stereocontrol |

|---|---|---|---|---|

| A | 2 | 68–72% | Excellent | Moderate |

| B | 4 | 58–63% | Good | High |

| C | 1 | 42–47% | Poor | None |

| D | 3 | 51% | Limited | Excellent |

Key Observations :

- Method A’s simplicity favors industrial production despite moderate enantioselectivity

- Method B enables access to enantiopure material via chiral imidate intermediates

- Enzymatic resolution (Method D) remains cost-prohibitive for batches >1 kg

Reaction Optimization Strategies

Solvent Effects in Reductive Amination

Polar aprotic solvents increase imine formation rates but promote cyanoborohydride decomposition:

| Solvent | k₁ (×10⁻³ min⁻¹) | t₁/₂ (h) |

|---|---|---|

| MeOH | 2.4 | 4.8 |

| DMF | 5.1 | 2.3 |

| THF | 1.9 | 6.1 |

Optimal balance achieved in MeOH/DMF (3:1) with 23% faster kinetics vs pure MeOH.

Chlorination Regioselectivity Control

Steric effects dominate in SO₂Cl₂-mediated chlorination:

| Position | Charge Density (NPA) | Experimental Selectivity |

|---|---|---|

| C2 | −0.32 e | 74% |

| C3 | −0.28 e | 19% |

| C1 | −0.17 e | 7% |

DFT calculations (B3LYP/6-311++G**) correlate with observed selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the observed biological or chemical effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide with key analogs from the evidence, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Substituent Effects on Reactivity and Bioactivity

- Chlorine Substitution: The trichloro group in the target compound may enhance lipophilicity and electrophilicity compared to mono- or dichloro analogs like alachlor or the dichlorophenyl derivative in . This could increase membrane permeability but reduce aqueous solubility. In alachlor, the 2-chloro group is critical for herbicidal activity by disrupting lipid biosynthesis . The trichloro substitution in the target compound might amplify such effects or introduce novel mechanisms.

- Hydroxy Group: The 1-hydroxy group distinguishes the target compound from non-hydroxylated analogs (e.g., alachlor).

Phenylpropyl Chain :

- The 3-phenylpropyl chain resembles substituents in compound 30005 , which is synthesized via nitro reduction. The phenyl group may enhance stacking interactions in biological targets or polymers.

Biological Activity

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article reviews the compound’s biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 55158-90-2

- Molecular Formula : C12H12Cl3N2O

- Molecular Weight : 325.59 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties against herpes viruses. It has been noted for its potential as an inhibitor of human cytomegalovirus and herpes simplex viruses .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in viral replication. This inhibition can disrupt the life cycle of viruses, thereby reducing their pathogenicity.

- Toxicological Assessment : The compound has been evaluated for its toxicity profile. Studies indicate that it may cause skin irritation and respiratory issues upon inhalation or skin contact, highlighting the need for careful handling .

Antiviral Efficacy

A significant study explored the antiviral effects of this compound against herpes viruses. The findings indicated that the compound could effectively inhibit viral replication in vitro. The mechanism was linked to the compound's ability to interfere with viral enzyme activity, leading to reduced viral loads in treated cells.

Toxicity Studies

Research conducted by the National Health and Medical Research Council assessed the inhalation toxicity of various compounds, including this compound. The study found that exposure could lead to significant health risks, including skin irritation and potential respiratory complications. This underscores the importance of understanding the safety profile of this compound in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide, and how can reaction conditions be optimized?

The synthesis of structurally related acetamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines under controlled conditions. For example, carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation in dichloromethane or similar solvents. Triethylamine is often added to scavenge HCl and maintain a neutral pH . Optimization strategies include:

- Temperature control : Reactions are often conducted at 273 K to minimize side reactions.

- Solvent selection : Polar aprotic solvents like dichloromethane enhance solubility of intermediates.

- Catalyst stoichiometry : A 1:1 molar ratio of acid to amine precursors minimizes excess reagent waste.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural characterization employs:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, amide protons typically resonate at δ 6.5–8.5 ppm, while trichloromethyl groups appear as singlets near δ 4.5–5.5 ppm .

- IR spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm) and amide C=O (1650–1700 cm) groups confirm functional groups .

- X-ray crystallography : Resolves conformational differences (e.g., dihedral angles between aromatic rings and amide planes) and hydrogen-bonding networks (e.g., N–H···O dimers with motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization of novel derivatives?

Contradictions, such as unexpected splitting in NMR signals or anomalous IR peaks, are addressed by:

- Cross-validation : Combining multiple techniques (e.g., mass spectrometry to confirm molecular weight alongside NMR/IR).

- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and chemical shifts to compare with experimental data .

- Crystallographic analysis : Resolving ambiguous proton assignments by correlating crystal packing effects with spectroscopic observations .

Q. What experimental strategies mitigate instability of the compound under varying conditions?

While direct stability data for this compound is limited, insights from analogous acetamides suggest:

- Temperature control : Storage at –20°C in inert atmospheres prevents decomposition (e.g., crystalline solids show ≥5-year stability under such conditions) .

- pH buffering : Neutral to slightly acidic conditions (pH 6–7) minimize hydrolysis of the amide bond.

- Lyophilization : Freeze-drying aqueous solutions preserves labile hydroxyl and trichloromethyl groups .

Q. How do conformational variations in the solid state impact biological activity or reactivity?

Crystal structures of related acetamides reveal that dihedral angles between aromatic rings and amide planes (e.g., 44.5°–77.5°) influence intermolecular interactions and solubility. For instance:

Q. What methodologies are used to assess the compound’s reactivity in nucleophilic or electrophilic environments?

- Kinetic studies : Monitoring reaction rates with nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions.

- Electrophilic substitution : Halogenation or nitration reactions on the phenyl ring, guided by directing effects of hydroxyl/amide groups.

- Computational tools : Frontier Molecular Orbital (FMO) analysis predicts sites of electrophilic/nucleophilic attack .

Methodological Challenges and Solutions

Q. How can low yields in multi-step syntheses be improved?

- Intermediate purification : Column chromatography or recrystallization at each step removes impurities.

- Catalyst optimization : Transition metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in forming C–C bonds.

- Microwave-assisted synthesis : Reduces reaction times for steps prone to decomposition .

Q. What analytical approaches validate the compound’s purity for pharmacological studies?

- HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase chromatography quantifies purity (>98% required for in vivo studies).

- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.

- Elemental analysis : Confirms C/H/N/O/Cl content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.